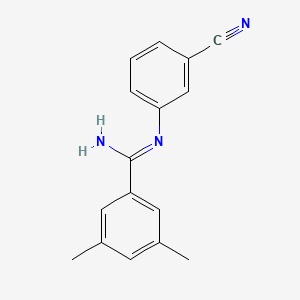

N-(3-cyanophenyl)-3,5-dimethylbenzenecarboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves a series of chemical reactions starting with commercially available starting materials . For instance, the synthesis of “N-(3-cyanophenyl)-3,3-dimethylbutanamide” involves the reaction of 3,3-dimethylbutyraldehyde with malononitrile to form a cyanoacetone intermediate. The cyanoacetone intermediate is then reacted with 3-bromoaniline to form the desired product.Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its molecular structure. Cyanoacetamides, for instance, are polyfunctional compounds possessing both electrophilic and nucleophilic properties. These chemical properties have been used to design different heterocyclic moieties with different ring sizes .Wissenschaftliche Forschungsanwendungen

Oligonucleotide Synthesis

N-(3-cyanophenyl)-3,5-dimethylbenzenecarboximidamide plays a significant role in the field of oligonucleotide synthesis, facilitating the creation of DNA fragments. This is achieved through the use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholinophosphoramidite of deoxynucleosides, simplifying the deprotection and isolation of the final product. This methodology is highly suitable for automated DNA synthesis, showcasing stability in solution and enabling efficient preparation free from contamination. The cleavage of the oligonucleotide chain from the polymer support, along with N-deacylation and deprotection of the beta-cyanoethyl group from the phosphate triester moiety, can be performed seamlessly in one step with concentrated aqueous ammonia, characterized by sequencing methods (Sinha et al., 1984).

Catalysis in Suzuki Coupling

In the realm of organic chemistry, this compound has been utilized in the catalysis of Suzuki coupling reactions. The air and moisture stable tricyclohexylphosphine adducts of cyclopalladated ferrocenylimines have been synthesized and successfully used in palladium-catalyzed Suzuki cross-coupling of aryl chlorides. This process yields coupled products with excellent efficiency, demonstrating the compound's utility in facilitating reactions involving non-activated and deactivated aryl chlorides with phenylboronic acid. The findings highlight the compound's role in enhancing the efficiency of Suzuki coupling reactions, a cornerstone method in the construction of carbon-carbon bonds (Gong et al., 2005).

Study of Radical Dimers and Monomers

Further, this compound has contributed to the study of radical dimers and monomers, especially in the context of cyanophenyl-substituted dithia- and diselenadiazolyl radicals. Research in this area has provided valuable insights into the structure and behavior of radical compounds, including the formation of cofacial dimers and the interactions within these structures. Such studies are crucial for understanding the fundamental aspects of radical chemistry and the potential applications of these radical species in various fields, including material science and catalysis (Haddon et al., 1992).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit succinate dehydrogenase (sdh) , a key enzyme in the citric acid cycle and the electron transport chain. SDHIs are a rapidly growing category of fungicides used for plant protection .

Mode of Action

This binding could involve various interactions such as hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide-π stacking, F–N and F–H interactions .

Biochemical Pathways

The inhibition of SDH by this compound would affect the citric acid cycle and the electron transport chain, leading to a disruption in energy production within the cell. This could potentially lead to the death of the cell, explaining its potential use as a fungicide .

Result of Action

Based on the mode of action, it can be inferred that the inhibition of sdh could lead to a disruption in energy production within the cell, potentially leading to cell death .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-(3-cyanophenyl)-3,5-dimethylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c1-11-6-12(2)8-14(7-11)16(18)19-15-5-3-4-13(9-15)10-17/h3-9H,1-2H3,(H2,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYFSZJRVFIVOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=NC2=CC=CC(=C2)C#N)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666072 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-sulfonamide](/img/structure/B2881038.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2881040.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2881050.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2881052.png)

![2-chloro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B2881053.png)

![ethyl 1-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2881057.png)